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molecular formula C8H12BrCl3O2 B8628237 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid CAS No. 61820-09-5

4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid

Cat. No. B8628237
M. Wt: 326.4 g/mol
InChI Key: ZYZKNKOQNHVSSD-UHFFFAOYSA-N
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Patent
US04195033

Procedure details

A mixture of 3,3-dimethypent-4-enoic acid (18.2 g.), carbon tetrachloride (100 ml.), bromotrichloromethane (57.0 g.) and benzoyl peroxide (0.15 g.) was refluxed under a nitrogen atmosphere for 72 hours after which the volatile portion was removed by evaporation under reduced pressure. The residue was recrystallised from petroleum ether (boiling range 80° to 100° C.) to yield 4-bromo-3,3-dimethyl-6,6,6-trichlorohexanoic acid, m.p. 123°-124° C.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH:7]=[CH2:8])[CH2:3][C:4]([OH:6])=[O:5].[Br:10]C(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:33]([Cl:37])(Cl)([Cl:35])[Cl:34]>>[Br:10][CH:7]([CH2:8][C:33]([Cl:37])([Cl:35])[Cl:34])[C:2]([CH3:9])([CH3:1])[CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
CC(CC(=O)O)(C=C)C
Name
Quantity
57 g
Type
reactant
Smiles
BrC(Cl)(Cl)Cl
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under a nitrogen atmosphere for 72 hours after which the volatile portion
Duration
72 h
CUSTOM
Type
CUSTOM
Details
was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from petroleum ether (boiling range 80° to 100° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC(C(CC(=O)O)(C)C)CC(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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